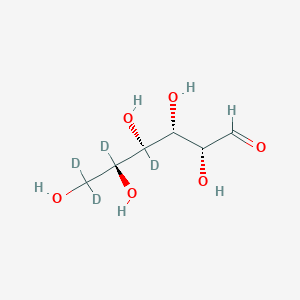
D-Glucose-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-d4, also known as deuterated glucose, is a stable isotope-labeled compound where four hydrogen atoms in the glucose molecule are replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties, which allow for detailed metabolic and biochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-d4 typically involves the hydrogen-deuterium exchange reaction. This process can be carried out using deuterium oxide (D2O) as the deuterium source. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound involves large-scale hydrogen-deuterium exchange processes. The glucose is dissolved in deuterium oxide and subjected to catalytic hydrogenation. The reaction is carefully controlled to ensure the complete exchange of hydrogen atoms with deuterium, resulting in high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucaric acid.
Reduction: It can be reduced to form sorbitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Gluconic acid, glucaric acid.
Reduction: Sorbitol.
Substitution: Various glucose derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
D-Glucose-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study glucose metabolism and other biochemical pathways.
Biology: Employed in metabolic studies to trace the pathways of glucose utilization in cells and organisms.
Medicine: Used in clinical research to study glucose metabolism in diabetic patients and to investigate the pharmacokinetics of glucose-related drugs.
Industry: Utilized in the food industry to study the metabolic pathways of glucose in various food products.
Mecanismo De Acción
The mechanism of action of D-Glucose-d4 involves its incorporation into metabolic pathways where it behaves similarly to non-deuterated glucose. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to trace the metabolic fate of glucose in various biological systems. The molecular targets and pathways involved include glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway.
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: The non-deuterated form of glucose.
D-Galactose: Another aldohexose similar to glucose but with different stereochemistry.
D-Fructose: A ketohexose that is structurally similar to glucose but with a ketone group instead of an aldehyde group.
Uniqueness of D-Glucose-d4
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking of glucose metabolism using NMR spectroscopy, making it a valuable tool in biochemical and clinical research.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-4,5,6,6-tetradeuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2,4D,6D |
Clave InChI |
GZCGUPFRVQAUEE-PBYATOGCSA-N |
SMILES isomérico |
[2H][C@]([C@@H]([C@H](C=O)O)O)([C@@]([2H])(C([2H])([2H])O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



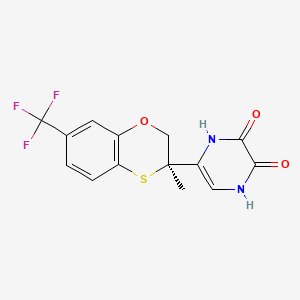
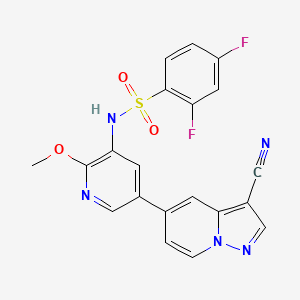
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
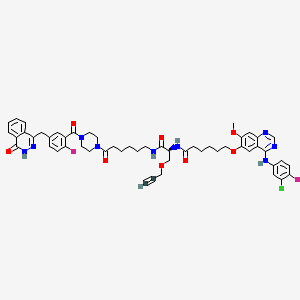

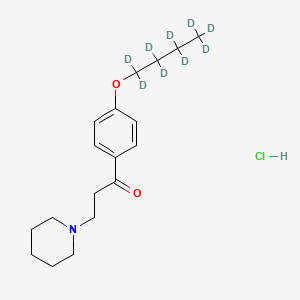
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
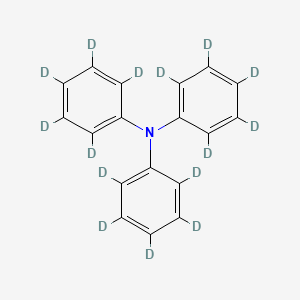
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
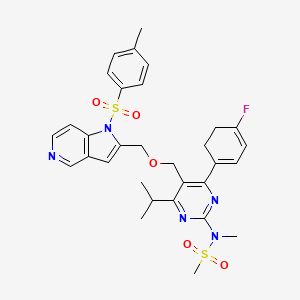
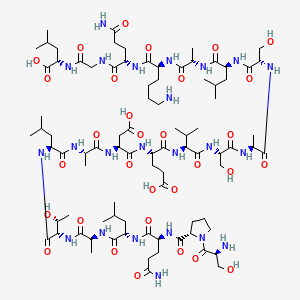
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
